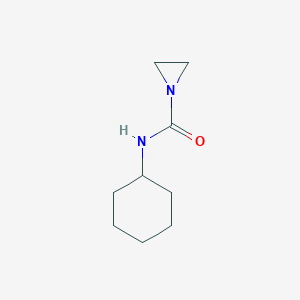

N-cyclohexylaziridine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexylaziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLYFZIRIAHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157957 | |

| Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-57-4 | |

| Record name | N-Cyclohexyl-1-aziridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-N-carbamoylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-ethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL-N-CARBAMOYLAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1P40YQ2YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of N Cyclohexylaziridine 1 Carboxamide

Aziridine (B145994) Ring-Opening Reactions

The inherent ring strain of the aziridine moiety, estimated to be around 26-27 kcal/mol, renders it susceptible to ring-opening reactions. clockss.orgacs.org This reactivity is a cornerstone of its synthetic utility, allowing for the formation of various nitrogen-containing compounds. clockss.org The presence of an electron-withdrawing group on the aziridine nitrogen, such as a carboxamide, can further activate the ring towards nucleophilic attack. clockss.org

Nucleophilic Ring Opening with Various Reagents

Aziridines are reactive substrates for ring-opening reactions with a wide array of nucleophiles due to their significant ring strain. wikipedia.org This process involves the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. Common nucleophiles that can effectively open the aziridine ring include alcohols (alcoholysis) and amines (aminolysis). wikipedia.org Carbon-based nucleophiles, such as organolithium and organocuprate reagents, are also effective in these transformations. wikipedia.org

The activation of the aziridine ring is a key factor in these reactions. For instance, the nitrogen atom of the aziridine can be alkylated to form a more reactive aziridinium (B1262131) ion. nih.gov This intermediate is then readily attacked by external nucleophiles like acetate (B1210297) or azide, facilitating the synthesis of N-alkylated amines with the concurrent introduction of a new functional group. nih.gov

Acid-Catalyzed Ring Opening Processes

The ring-opening of aziridines can be efficiently catalyzed by acids. wikipedia.org In a manner analogous to epoxides, the reaction proceeds through the protonation of the aziridine nitrogen, which significantly enhances the ring's electrophilicity and makes it a better leaving group. libretexts.orgmasterorganicchemistry.com This protonated intermediate is then susceptible to nucleophilic attack. libretexts.org For example, treatment with aqueous acid can lead to the formation of 1,2-amino alcohols. wikipedia.org Similarly, the use of anhydrous hydrogen halides (HX) can yield a trans-halohydrin equivalent. libretexts.org Lewis acids, such as boron trifluoride, are also effective catalysts for these transformations, promoting reactions with various nucleophiles. wikipedia.orgnih.gov

The mechanism of acid-catalyzed ring-opening can be complex and is often described as a borderline case between SN1 and SN2 pathways. libretexts.org The transition state may exhibit characteristics of both, with a degree of carbocationic character developing on the more substituted carbon atom, influencing the regioselectivity of the nucleophilic attack. libretexts.org

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of aziridine ring-opening is influenced by several factors, including the substitution pattern on the ring, the nature of the nucleophile, and the reaction conditions (acidic or basic). frontiersin.org In acid-catalyzed reactions, when the aziridine carbons are primary or secondary, the nucleophile typically attacks the less sterically hindered carbon, following an SN2-like pathway. libretexts.org However, if one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state, which is an SN1-like characteristic. libretexts.org

The stereochemistry of the ring-opening is also a critical aspect. Nucleophilic attack generally proceeds with an inversion of configuration at the carbon center, consistent with an SN2 mechanism. libretexts.org This stereospecificity is valuable in asymmetric synthesis, where chiral aziridines can be converted into enantiomerically pure acyclic compounds.

For instance, the reaction of a 2-substituted aziridine bearing a γ-ketone with water in the presence of trifluoroacetic acid results in the nucleophilic attack at the C2 position. frontiersin.org Conversely, if the substituent at C2 is a γ-silylated hydroxy group, the ring-opening occurs at the unsubstituted C3 position. frontiersin.org

Table 1: Regioselectivity of Aziridine Ring-Opening Reactions

| Substituent at C2 | Nucleophile | Catalyst | Site of Attack |

|---|---|---|---|

| γ-ketone | H₂O | CF₃CO₂H | C2 frontiersin.org |

| γ-silylated hydroxy | H₂O | - | C3 frontiersin.org |

Ring-Opening Polymerization Mechanisms (Cationic and Anionic) of N-substituted Aziridines

N-substituted aziridines can undergo ring-opening polymerization (ROP) through either cationic or anionic mechanisms to produce polyamines. rsc.org The driving force for this polymerization is the relief of the significant strain in the three-membered ring. acs.org

Cationic Ring-Opening Polymerization (CROP): This is the more common method for aziridine polymerization. It is typically initiated by acids or electrophiles. acs.org The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on the activated, strained cyclic ammonium (B1175870) salt at the growing polymer chain end. acs.org However, CROP of N-substituted aziridines can be challenging to control, often leading to branched polymers due to the nucleophilic nature of the amine functionalities within the polymer backbone, which can compete with the monomer for reaction with the active chain end. acs.orgrsc.org Termination can occur through intramolecular cyclization, forming cyclic oligomers like piperazines. acs.org

Anionic Ring-Opening Polymerization (AROP): While less common, AROP of aziridines can be achieved, particularly with aziridines activated by electron-withdrawing groups on the nitrogen. This method can offer better control over the polymerization process, potentially leading to linear polymers with well-defined structures. rsc.org

Reactions Involving the Carboxamide Functionality

The carboxamide group in N-cyclohexylaziridine-1-carboxamide also presents opportunities for chemical transformations, primarily centered on the amide bond itself.

Amide Bond Transformations

Amide bonds are generally stable due to resonance stabilization. researchgate.net However, they can undergo transformations under specific conditions. These reactions are often more challenging than those involving the aziridine ring. One such transformation is transamidation, which involves the exchange of the amine or carboxylic acid portion of the amide. These reactions typically require harsh conditions or specific activation methods. researchgate.net

Novel methods for amide bond formation, which could potentially be reversed or modified, include the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This process generates an in situ activated ester that can then react with an amine. nih.gov While not a direct transformation of a pre-existing amide in N-cyclohexylaziridine-1-carboxamide, it highlights the types of strategies that can be employed for amide bond chemistry.

Participation in Cyclization or Rearrangement Reactions

N-acylaziridines, including N-cyclohexylaziridine-1-carboxamide, are versatile substrates for a range of chemical transformations driven by the release of their inherent ring strain. These reactions often involve the cleavage of one of the ring bonds, leading to intermediates that can participate in various cyclization or rearrangement processes. The nature of the acyl substituent on the nitrogen atom can significantly influence the reaction pathway. For instance, in acidic conditions, N-acyl-2,2-dimethylaziridines have been shown to isomerize into oxazolines. researchgate.netias.ac.in In other cases, these activated aziridines can undergo ring-opening followed by attack from a nucleophile. The high reactivity of these strained heterocycles makes them valuable precursors for the synthesis of more complex nitrogen-containing molecules. ias.ac.in

Rearrangement and Ring Expansion Reactions

Rearrangement and ring expansion reactions represent a significant class of transformations for aziridines, providing pathways to larger, more stable heterocyclic systems. For N-cyclohexylaziridine-1-carboxamide, these reactions are typically initiated by the cleavage of either a carbon-carbon or a carbon-nitrogen bond of the strained three-membered ring.

A key ring expansion pathway for aziridines is their conversion into β-lactams (azetidin-2-ones), a four-membered lactam ring system famous for its presence in penicillin and cephalosporin (B10832234) antibiotics. This transformation is achieved through the transition-metal-catalyzed carbonylation of the aziridine ring. researchgate.net This process involves the formal insertion of a carbon monoxide molecule into one of the carbon-nitrogen bonds of the aziridine ring, leading to a four-membered ring structure. researchgate.net

The reaction is praised for its efficiency and high degree of regio- and stereoselectivity. researchgate.net Various transition metals, including rhodium, palladium, and cobalt, have been employed to catalyze this transformation. researchgate.net For example, the palladium-catalyzed carbonylation of vinyl aziridines can be finely tuned by adjusting reaction parameters such as catalyst concentration, carbon monoxide pressure, and temperature to selectively yield either cis- or trans-β-lactams. nih.gov

Table 1: Metal-Catalyzed Carbonylation of Aziridines to β-Lactams

| Catalyst System | Aziridine Substrate | Product | Key Features | Reference |

| Rhodium-based catalysts | General N-acylaziridines | β-Lactam | Diastereospecific conversion | researchgate.net |

| Palladium-based catalysts | Vinyl aziridines | trans- or cis-β-Lactam | Selectivity tunable by reaction conditions | nih.gov |

| Cobalt-based catalysts | General N-acylaziridines | β-Lactam | Effective for carbon monoxide insertion | researchgate.net |

The strained nature of the N-acylaziridine ring makes it a precursor for various intramolecular cyclizations and skeletal rearrangements. In the presence of acid, for instance, N-acylaziridines can undergo rearrangement to form five-membered oxazoline (B21484) rings. researchgate.netias.ac.in This isomerization proceeds via a regiospecific ring-opening, where the amide oxygen acts as an intramolecular nucleophile, attacking one of the aziridine carbons. The outcome of these reactions can be highly dependent on the reaction conditions and the substitution pattern of the aziridine. researchgate.net

Skeletal rearrangements, where the core atomic connectivity of the molecule is altered, are also known for related nitrogen heterocycles. While specific examples for N-cyclohexylaziridine-1-carboxamide are not extensively detailed, analogous systems demonstrate the potential for such transformations. For example, the Baldwin rearrangement allows for the conversion of isoxazolines into acylaziridines, showcasing the facile interconversion between different heterocyclic systems. Intramolecular cyclizations of chiral oxazolidinones, which share some structural features with activated aziridines, have also been used to prepare functionalized lactams. nih.gov

Cycloaddition Reactions Involving Aziridine-Derived Intermediates

N-cyclohexylaziridine-1-carboxamide can serve as a precursor to highly reactive intermediates that readily participate in cycloaddition reactions. This reactivity provides a powerful tool for the construction of complex, five-membered nitrogen-containing heterocycles.

One of the most important reactive intermediates derived from aziridines is the azomethine ylide. These are nitrogen-based 1,3-dipoles, which can be generated from N-acylaziridines through either thermal or photochemical electrocyclic ring-opening of the C-C bond of the aziridine ring. The process is governed by Woodward-Hoffmann rules, with thermal opening being conrotatory and photochemical opening being disrotatory.

Once formed, these azomethine ylides are highly reactive and are typically generated in situ to be trapped by a suitable dipolarophile. researchgate.net They are versatile intermediates in 1,3-dipolar cycloaddition reactions, leading to the formation of various five-membered heterocyclic rings, such as pyrrolidines and pyrrolines. researchgate.net

Azomethine ylides generated from N-acylaziridines readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. This reaction is a concerted, six-electron process that proceeds in a suprafacial manner with respect to both the ylide and the dipolarophile. researchgate.net

With Alkenes and Alkynes: The reaction with alkenes leads to the formation of substituted pyrrolidines, while reaction with alkynes yields pyrrolines. These reactions are often highly regio- and stereoselective, allowing for the creation of multiple new stereocenters in a single step. researchgate.net

With Heterocumulenes: Azomethine ylides also react with heterocumulenes, which contain cumulative double bonds. Reactions with carbonyl compounds (aldehydes and ketones) lead to the formation of oxazolidine (B1195125) rings. Similarly, reactions with other heterocumulenes such as isocyanates and isothiocyanates provide access to other five-membered heterocycles, although these are less commonly reported.

Table 2: [3+2] Cycloaddition Reactions of Aziridine-Derived Azomethine Ylides

| Dipolarophile Class | Reactant Example | Product Type | Key Features | Reference |

| Alkenes | Electron-deficient alkenes | Pyrrolidine (B122466) | High stereoselectivity, formation of multiple stereocenters. | researchgate.net |

| Alkynes | Dimethyl acetylenedicarboxylate | Pyrroline / Pyrrole | Can lead to pyrroles via a subsequent oxidation cascade. | |

| Heterocumulenes | Aldehydes (e.g., Benzaldehyde) | Oxazolidine | Highly regioselective process. | |

| Heterocumulenes | Isocyanates, Carbodiimides | Iminooxazolidines | Expands the diversity of accessible heterocycles. |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Aziridine (B145994) Transformations

The transformations of N-cyclohexylaziridine-1-carboxamide are primarily governed by the inherent ring strain of the three-membered aziridine ring and the electronic nature of the N-carboxamide substituent. The primary mechanistic pathway for its reactions is nucleophilic ring-opening. Due to the presence of the electron-withdrawing carboxamide group, the aziridine is "activated" towards nucleophilic attack. acs.orgmdpi.com This activation lowers the energy barrier for the ring-opening process.

The reaction typically proceeds via an SN2-type mechanism. Nucleophiles attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by steric and electronic factors. For an unsubstituted aziridine ring, the attack can occur at either of the two equivalent methylene (B1212753) carbons. If the aziridine ring is substituted, the nucleophile will preferentially attack the less sterically hindered carbon atom. The stereochemistry of the reaction is typically characterized by an inversion of configuration at the center of attack, consistent with an SN2 pathway.

In addition to nucleophilic ring-opening, transformations involving radical intermediates have been explored for analogous N-acylaziridines. nih.govacs.org These reactions are often initiated by a single-electron transfer (SET) from a catalyst, leading to the formation of a radical anion which then undergoes ring-opening. The resulting carbon-centered radical can participate in various subsequent reactions, such as cycloadditions. acs.org

A plausible reaction mechanism for the nucleophilic ring-opening of N-cyclohexylaziridine-1-carboxamide is the acid-catalyzed opening with a nucleophile (e.g., water). In the presence of an acid, the nitrogen atom of the aziridine is protonated, forming an aziridinium (B1262131) ion. This further activates the ring for nucleophilic attack. The nucleophile then attacks one of the ring carbons, leading to the ring-opened product.

Computational Chemistry and Spectroscopic Analysis of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the intricacies of aziridine transformations. nih.gov For N-cyclohexylaziridine-1-carboxamide, theoretical studies can elucidate the geometries and energies of transition states for various reaction pathways. For instance, DFT calculations can model the transition state for the SN2 ring-opening, providing insights into the bond-breaking and bond-forming processes.

Spectroscopic techniques are vital for detecting and characterizing transient intermediates and transition states. Proton NMR (¹H-NMR) spectroscopy can be employed to monitor the progress of a reaction and identify the structure of the products. frontiersin.org In some cases, specialized NMR techniques can be used to study the kinetics of a reaction and infer the nature of the transition state.

For example, in the ring-opening of a substituted aziridine, the transition state can be analyzed to understand the factors controlling regioselectivity. frontiersin.orgresearchgate.net Computational models can predict the energies of the different transition states leading to the possible regioisomers, and these predictions can be correlated with experimental observations.

Table 1: Calculated N-Inversion Energies for N-Substituted Aziridines

| Substituent (R) on Nitrogen | N-Inversion Energy (kcal/mol) |

| H | 16.64 |

| Me | 16.97 |

| Ph | 8.91 |

| COPh | 5.75 |

This data for analogous compounds suggests that the N-carboxamide group in N-cyclohexylaziridine-1-carboxamide would significantly lower the nitrogen inversion barrier compared to N-alkyl or N-H aziridines. Data sourced from computational studies on N-substituted aziridines. researchgate.net

Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of N-cyclohexylaziridine-1-carboxamide are a direct consequence of the steric and electronic effects exerted by its substituents.

Electronic Effects: The N-carboxamide group is a powerful electron-withdrawing group. This has two major consequences:

Activation of the Aziridine Ring: The electron-withdrawing nature of the carboxamide group polarizes the C-N bonds of the aziridine ring, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. acs.org

Decreased Basicity of Nitrogen: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the basicity of the nitrogen. wikipedia.org This also lowers the barrier to nitrogen inversion. researchgate.net

The interplay of these steric and electronic effects dictates the regioselectivity of ring-opening reactions in substituted derivatives of N-cyclohexylaziridine-1-carboxamide. nih.govresearchgate.net

Role of Catalysis in Directing Reaction Pathways (e.g., Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in controlling the reaction pathways of N-cyclohexylaziridine-1-carboxamide, enabling transformations that are not feasible under thermal conditions and directing the selectivity of reactions.

Metal Catalysis:

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride, can activate the aziridine ring by coordinating to the nitrogen atom or the carbonyl oxygen of the carboxamide group. wikipedia.orgacs.org This coordination enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack under milder conditions.

Transition Metal Catalysis: Transition metals like palladium, titanium, and silver have been shown to catalyze a variety of transformations of N-acylaziridines. nih.govmdpi.comnih.gov

Palladium: Palladium catalysts are effective for ring-opening cross-coupling reactions, where the aziridine reacts with organoboronic acids or other nucleophiles. mdpi.com The mechanism often involves an oxidative addition of the Pd(0) catalyst to the C-N bond of the aziridine. researchgate.net

Titanium: Titanium(III) catalysts can initiate radical reactions of N-acylaziridines through a single-electron transfer mechanism. nih.gov This can lead to [3+2] cycloaddition reactions with alkenes to form pyrrolidines. acs.org

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective transformations of aziridines. For instance, a chiral Brønsted acid could protonate the aziridine nitrogen, and the chiral counterion could then direct the approach of the nucleophile to achieve an enantioselective ring-opening.

Table 2: Catalytic Systems for Aziridine Transformations

| Catalyst Type | Example Catalyst | Transformation | Reference |

| Lewis Acid | Boron Trifluoride | Nucleophilic Ring-Opening | wikipedia.orgacs.org |

| Transition Metal | Palladium(0) complexes | Ring-Opening Cross-Coupling | mdpi.com |

| Transition Metal | Titanium(III) complexes | Radical [3+2] Cycloaddition | nih.govacs.org |

| Transition Metal | Silver(I) complexes | Aziridination | nih.gov |

Advanced Synthetic Applications of N Cyclohexylaziridine 1 Carboxamide As a Building Block

Construction of Diverse Heterocyclic Frameworks

The reactivity of the aziridine (B145994) ring, driven by significant ring strain (approximately 25.4 kcal/mol), allows for facile ring-opening reactions, making N-cyclohexylaziridine-1-carboxamide an excellent starting material for the synthesis of larger, more stable heterocyclic systems. rsc.org This reactivity can be triggered under various conditions, enabling the construction of four, five, six, and even seven-membered heterocycles. rsc.org

The synthesis of four-membered heterocycles, such as azetidines and β-lactams, is a notable application of aziridine chemistry. numberanalytics.comrsc.org These strained ring systems are important motifs in many biologically active compounds. nih.gov The transformation of aziridines into these larger rings can be achieved through ring expansion reactions. magtech.com.cn For instance, the insertion of a carbon monoxide molecule into one of the C-N bonds of the aziridine ring, a process known as carbonylation, can lead to the formation of β-lactams. While specific examples detailing the direct conversion of N-cyclohexylaziridine-1-carboxamide to azetidines or β-lactams are not extensively documented in the provided results, the general principle of aziridine ring expansion is a well-established synthetic strategy. magtech.com.cn

Various methods for synthesizing four-membered heterocycles have been developed, including cyclization reactions, [2+2] cycloadditions, and ring-closing metathesis. numberanalytics.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to azetidines. rsc.org Additionally, recent advancements have focused on photocatalytic radical strategies to access densely functionalized azetidines. researchgate.net The synthesis of azetidines can also be achieved through intramolecular C-H amination reactions catalyzed by transition metals like palladium. rsc.org

| Method | Description | Key Features |

|---|---|---|

| Ring Expansion of Aziridines | Insertion of atoms or groups into the aziridine ring. magtech.com.cn | Utilizes the inherent ring strain of the starting aziridine. |

| [2+2] Cycloadditions | Reaction of two two-atom components to form a four-membered ring. numberanalytics.com | Includes the aza Paternò–Büchi reaction for azetidine (B1206935) synthesis. rsc.org |

| Intramolecular Cyclization | Formation of the ring by creating a bond between two atoms in the same molecule. numberanalytics.comrsc.org | Can involve C-N or C-C bond formation. magtech.com.cn |

| Photocatalysis | Use of light to drive the reaction, often involving radical intermediates. researchgate.net | Allows for the synthesis of complex azetidines under mild conditions. researchgate.net |

The ring-opening of N-cyclohexylaziridine-1-carboxamide with various nucleophiles provides a versatile entry into the synthesis of a wide range of five-membered heterocyclic compounds.

Pyrrolidines: The reaction of aziridines with carbanions or other carbon nucleophiles can lead to the formation of pyrrolidines. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine (B122466) derivatives. nih.gov Additionally, intramolecular aza-Michael cyclization is another effective method for pyrrolidine synthesis. researchgate.net

Thiazoles: Thiazoles can be synthesized through the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comresearchgate.net In the context of N-cyclohexylaziridine-1-carboxamide, the aziridine could potentially serve as a precursor to one of the required building blocks for thiazole (B1198619) formation. For instance, ring-opening of the aziridine could generate a functionalized amine that could then be converted to a thioamide. A one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids has also been developed. nih.gov

The synthesis of various five-membered heterocycles often involves cyclization reactions. For example, pyrrolidine analogues of pochonicine have been synthesized from polyhydroxylated cyclic nitrones. nih.gov

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents |

|---|---|---|

| Pyrrolidines | Ring contraction of pyridines nih.gov | Silylborane nih.gov |

| Thiazoles | Hantzsch synthesis youtube.comresearchgate.net | Thioamides, α-halocarbonyl compounds youtube.comresearchgate.net |

| Pyrrolidine Analogues | From cyclic nitrones nih.gov | Polyhydroxylated cyclic nitrones nih.gov |

The versatility of N-cyclohexylaziridine-1-carboxamide extends to the synthesis of larger six- and seven-membered heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. frontiersin.orgcam.ac.uk

Piperidines: Piperidines are key structural motifs in many pharmaceuticals. researchgate.net Their synthesis can be achieved through various methods, including the hydrogenation of pyridines and cyclization reactions. nih.gov Aza-Diels-Alder reactions and intramolecular hydroamination are also powerful strategies for constructing the piperidine (B6355638) ring. researchgate.net The ring expansion of smaller heterocycles, while less common for piperidine synthesis, remains a potential route. For instance, functionalized piperidines can be synthesized from bicyclic halogenated aminocyclopropane derivatives. rsc.org

Pyrazines: Pyrazine carboxamides can be prepared from the reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with amines, proceeding through an N-heterocyclic carbene intermediate. nih.gov

Benzoxazines: 1,3-Benzoxazines are typically synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde (B43269). ikm.org.my Alternatively, palladium-catalyzed cyclization of N-acyl-o-alkynylanilines offers a regioselective route. ikm.org.my The hydrolysis of existing benzoxazine (B1645224) rings can also be used to generate precursors for new benzoxazine structures. mdpi.com

Azepanes: Seven-membered heterocycles like azepanes are found in numerous approved drugs. nih.gov Chemoenzymatic methods involving biocatalytic reduction and organolithium-mediated rearrangement have been employed for the synthesis of substituted azepanes. nih.gov A phosphine-catalyzed [6+1] annulation has also been developed for constructing seven-membered N-heterocycles. researchgate.net

| Heterocycle | Synthetic Method | Precursors/Catalysts |

|---|---|---|

| Piperidines | Hydrogenation of Pyridines nih.gov | Transition metal catalysts nih.gov |

| Pyrazines | From Dicarboxylic Anhydrides nih.gov | 2,3-Pyrazinedicarboxylic anhydride, amines nih.gov |

| Benzoxazines | Mannich Condensation ikm.org.my | Phenols, primary amines, formaldehyde ikm.org.my |

| Azepanes | Chemoenzymatic Synthesis nih.gov | Imine reductases, monoamine oxidases nih.gov |

Integration into Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, N-cyclohexylaziridine-1-carboxamide serves as a valuable synthon for incorporation into more complex molecular architectures. Its ability to undergo regioselective ring-opening reactions allows for the introduction of a functionalized aminoethyl moiety into a larger molecule. For example, the ring-opening of azetidine-fused 1,4-benzodiazepines with various nucleophiles leads to diverse and complex benzodiazepine (B76468) derivatives. nih.gov This strategy highlights how strained rings can be used as latent functionalities that are revealed at a later stage of a synthesis to build molecular complexity.

Utility in Chiral Synthesis and Asymmetric Transformations

The stereochemistry of the aziridine ring can be controlled during its synthesis, making N-cyclohexylaziridine-1-carboxamide a useful chiral building block. The ring-opening reactions of chiral aziridines often proceed with high stereospecificity, allowing for the transfer of chirality to the product. This is particularly valuable in the synthesis of enantiomerically pure compounds, which is crucial for the development of many pharmaceuticals. For instance, the synthesis of enantioenriched 2-aryl azepanes has been achieved through biocatalytic asymmetric reductive amination. nih.gov Similarly, a phosphine-catalyzed [6+1] annulation has been shown to produce seven-membered N-heterocycles with excellent enantioselectivity. researchgate.net

Applications in Material Science and Chemical Biology (as synthetic building blocks)

The unique reactivity and structural features of N-cyclohexylaziridine-1-carboxamide and its derivatives make them attractive building blocks in material science and chemical biology.

In material science , the incorporation of heterocyclic units can influence the electronic, optical, and thermal properties of polymers and other materials. For example, polybenzoxazines, which can be synthesized from precursors derived from benzoxazine monomers, exhibit excellent mechanical and thermal properties. researchgate.net The flexible molecular design of benzoxazines allows for the tailoring of material properties for specific applications. researchgate.net

In chemical biology , N-cyclohexylaziridine-1-carboxamide can be used to synthesize probes and other molecules for studying biological processes. The ability to introduce diverse functional groups through ring-opening reactions allows for the creation of libraries of compounds for screening against biological targets. For instance, thiazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. bohrium.comiaea.org Similarly, 1,4-benzoxazine derivatives have been investigated for their neuroprotective and antioxidant activities. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas for advancement include:

Direct C-H Amination/Amidation: The development of catalytic systems, potentially based on transition metals like rhodium or palladium, that can directly install the aziridine-1-carboxamide functionality onto a cyclohexane (B81311) ring would represent a significant leap in efficiency. This would circumvent the need for pre-functionalized starting materials.

Organocatalytic Aziridination: Exploring the use of chiral organocatalysts to promote the asymmetric aziridination of suitable cyclohexyl precursors could provide a direct and enantioselective route to chiral derivatives of N-cyclohexylaziridine-1-carboxamide.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis could offer enhanced control over reaction parameters, improve safety by minimizing the accumulation of reactive intermediates, and facilitate scalability.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Amination/Amidation | Atom economy, reduced step count | Catalyst development, regioselectivity control |

| Organocatalytic Aziridination | Metal-free, enantioselectivity | Catalyst efficiency, substrate scope |

| Flow Chemistry | Improved safety and scalability | Reactor design, optimization of conditions |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of N-cyclohexylaziridine-1-carboxamide is predicted to be dominated by the ring-opening of the strained aziridine (B145994). Future research should focus on harnessing this reactivity in novel and controlled ways through the use of innovative catalytic systems.

Transition Metal-Catalyzed Ring-Opening: The use of transition metals such as nickel, rhodium, and copper has shown great promise in the ring-opening of other N-acylaziridines. mdpi.com Investigating the reactions of N-cyclohexylaziridine-1-carboxamide with various nucleophiles in the presence of these catalysts could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, rhodium-catalyzed ring expansion reactions could be explored to synthesize larger nitrogen-containing heterocycles. mdpi.com

Lewis Acid-Promoted Reactions: Activation of the aziridine nitrogen by a Lewis acid can facilitate nucleophilic attack. The reaction of N-cyclohexylaziridine-1-carboxamide with various acid chlorides in the presence of a Lewis acid could lead to the formation of β-amino-α-chlorocarbonyl compounds, which are valuable synthetic intermediates. bioorg.org

Radical Ring-Opening: The use of titanocene (B72419) catalysts has been shown to effect the catalytic, radical ring-opening of N-acylated aziridines. mdpi.com Exploring this reactivity with N-cyclohexylaziridine-1-carboxamide could open up new avenues for radical-based transformations.

Expansion of Synthetic Utility towards Underexplored Molecular Scaffolds

A significant opportunity lies in utilizing N-cyclohexylaziridine-1-carboxamide as a building block for the synthesis of complex and underexplored molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Amino Acid Derivatives: The regioselective ring-opening of the aziridine can provide access to unique β-amino acid derivatives containing a cyclohexyl moiety. These non-natural amino acids could be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity.

Access to Heterocyclic Scaffolds: Through carefully designed reaction cascades involving ring-opening and subsequent intramolecular cyclization, N-cyclohexylaziridine-1-carboxamide could serve as a precursor to a variety of heterocyclic systems, such as substituted piperidines, oxazolidinones, and morpholin-2,3-diones. bioorg.org

Polymer Chemistry: A patent has indicated the use of N-cyclohexylaziridine-1-carboxamide in active energy ray-polymerizable resin compositions, suggesting its potential as a monomer or cross-linking agent in polymer chemistry. mdpi.com Further exploration of its polymerization behavior, both through ring-opening polymerization of the aziridine and via the carboxamide functionality, could lead to the development of novel materials with unique properties.

Interdisciplinary Research Perspectives

The unique chemical properties of N-cyclohexylaziridine-1-carboxamide make it a candidate for exploration in various interdisciplinary fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclohexylaziridine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or coupling reactions, leveraging cyclohexylamine and aziridine-carboxylic acid derivatives. Optimize solvent polarity (e.g., DMF or THF) and temperature (e.g., 0–25°C) to minimize aziridine ring strain while promoting amide bond formation. Monitor reaction progress via TLC or LC-MS .

- Data Validation : Confirm product purity via -NMR (e.g., characteristic cyclohexyl protons at δ 1.2–2.1 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

Q. How can the stereochemical integrity of the aziridine ring be preserved during synthesis?

- Approach : Use chiral auxiliaries or enantioselective catalysts (e.g., CBS-oxazaborolidine) to control ring closure. Avoid acidic conditions that may induce racemization. Validate stereochemistry via X-ray crystallography (SHELX refinement) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for characterizing N-cyclohexylaziridine-1-carboxamide?

- Techniques :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (aziridine rings may decompose at >150°C).

- X-ray Diffraction : Resolve bond angles and torsional strain in the aziridine moiety using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aziridine ring in N-cyclohexylaziridine-1-carboxamide?

- Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states for ring-opening reactions. Compare with experimental kinetic data to validate models .

- Contradiction Handling : If computational predictions diverge from experimental results (e.g., unexpected regioselectivity), re-evaluate solvent effects or implicit/explicit solvation models .

Q. What strategies mitigate data discrepancies in biological activity assays for this compound?

- Experimental Design :

- Use standardized cell lines (e.g., HEK293 or HepG2) and replicate assays ≥3 times.

- Control for aziridine hydrolysis by testing stability in assay buffers (pH 7.4, 37°C) via HPLC .

Q. How does the cyclohexyl group influence the compound’s pharmacokinetic properties?

- Study Design :

- Measure logP (octanol-water partition coefficient) to assess lipophilicity.

- Perform in vitro metabolic stability assays using liver microsomes (e.g., CYP450 inhibition screening) .

Q. What mechanistic insights explain contradictory cytotoxicity results in cancer vs. normal cell lines?

- Hypothesis Testing :

- Probe reactive oxygen species (ROS) generation via fluorescent dyes (e.g., DCFH-DA).

- Compare DNA adduct formation using comet assays or -postlabeling .

Methodological Best Practices

Q. How should researchers address challenges in crystallizing N-cyclohexylaziridine-1-carboxamide?

- Crystallization Protocol :

- Use slow vapor diffusion with dichloromethane/hexane.

- Add seeding crystals from analogous aziridine derivatives.

- Refine structures with SHELXL, focusing on anisotropic displacement parameters for strained atoms .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.